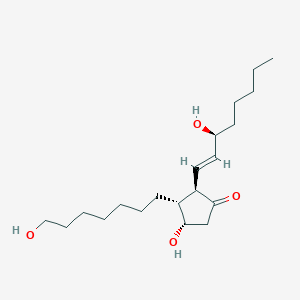
4-クロロ-2,5-ジメトキシアンフェタミン塩酸塩
概要
科学的研究の応用
Chemistry: Used as a reference standard in analytical chemistry and forensic toxicology.
Biology: Investigated for its effects on serotonin receptors (e.g., 5-HT2 receptors).
Medicine: Limited information, but its pharmacological properties warrant further study.
Industry: Not commonly used industrially due to its forensic context.
作用機序
標的: は、セロトニン受容体(例:5-HT2受容体)と相互作用する可能性があります。
経路: これらの受容体の活性化は、神経伝達物質の放出を調節し、行動に影響を与える可能性があります。
類似の化合物との比較
類似の化合物: 、 、および関連するアナログなど、他の置換アンフェタミン。
独自性: 4位での塩素置換は、他の化合物と区別されます。
生化学分析
Biochemical Properties
It is known to be an analog of 2,5-DMA, which activates the serotonin 5-HT2 receptors . This suggests that 4-Chloro-2,5-dma hydrochloride may interact with these receptors and potentially other biomolecules in the body.
Cellular Effects
It is known to have a high addictive liability in rodents
Molecular Mechanism
As an analog of 2,5-DMA, it is presumed to exert its effects through interactions with the serotonin 5-HT2 receptors
Dosage Effects in Animal Models
In animal models, 4-Chloro-2,5-dma hydrochloride has been shown to have a high addictive liability
準備方法
合成経路: 分子の合成経路。
反応条件: 特定の反応条件は異なる場合がありますが、通常は前駆体化合物の塩素化が含まれます。
工業生産: 法医学および研究の文脈におけるため、大規模な工業生産方法に関する情報は限られています。
化学反応の分析
反応: は、酸化、還元、置換など、さまざまな反応を起こす可能性があります。
一般的な試薬と条件: これらの反応には、酸化剤(例:KMnO4)、還元剤(例:LiAlH4)、ハロゲン化剤(例:Cl2)などの試薬が関与する場合があります。
主要な生成物: 生成される主要な生成物は、特定の反応条件によって異なります。たとえば、塩素化は を生成します。
科学研究用途
化学: 分析化学および法中毒学の参照標準として使用されます。
生物学: セロトニン受容体(例:5-HT2受容体)に対する影響が調査されています。
医学: 情報は限られていますが、薬理学的特性はさらなる研究を必要としています。
産業: 法医学の文脈のため、産業的には一般的に使用されていません。
類似化合物との比較
Similar Compounds: Other substituted amphetamines, such as , , and related analogs.
Uniqueness: The chlorine substitution at the 4-position distinguishes it from other compounds.
特性
IUPAC Name |
1-(4-chloro-2,5-dimethoxyphenyl)propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO2.ClH/c1-7(13)4-8-5-11(15-3)9(12)6-10(8)14-2;/h5-7H,4,13H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWCUOAJVCUYGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1OC)Cl)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679946 | |
| Record name | 1-(4-Chloro-2,5-dimethoxyphenyl)propan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42203-77-0 | |
| Record name | 4-Chloro-2,5-dma hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042203770 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Chloro-2,5-dimethoxyphenyl)propan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DOC hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/126UOM158R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpentanoic acid](/img/structure/B591595.png)




![(2S,3R,4S,5S,6R)-2-(3-(benzo[b]thiophen-2-ylmethyl)-4-fluorophenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol](/img/structure/B591602.png)





